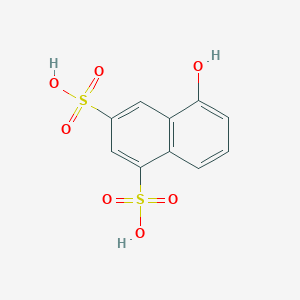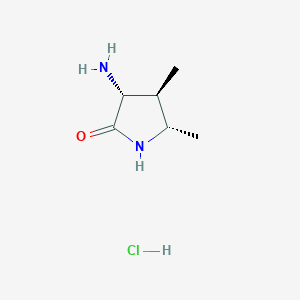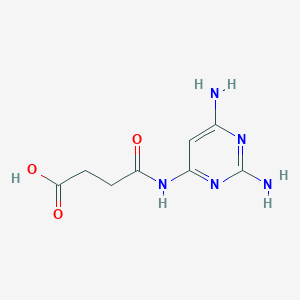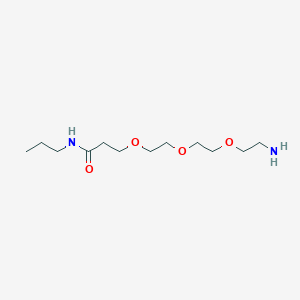
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is a complex organic compound with a unique structure that includes multiple ethoxy groups and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide typically involves multiple steps. One common method starts with triethylene glycol monobenzyl ether, which reacts with p-toluenesulfonyl chloride to form 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate then undergoes a reaction with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is performed to obtain 2-(2-(2-aminoethoxy)ethoxy)ethanol .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a linker in the synthesis of antibody-drug conjugates (ADCs).
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialized polymers and as an intermediate in the synthesis of other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide involves its interaction with specific molecular targets. In biological systems, it can act as a linker in ADCs, facilitating the targeted delivery of cytotoxic agents to cancer cells. The compound’s ethoxy groups allow it to interact with various cellular components, while the amino group can form bonds with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: A related compound with similar ethoxy and amino groups, used in similar applications.
2-(2-(Dimethylamino)ethoxy)ethanol: Another related compound with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid: A similar compound with a carboxylic acid group, used in research and industrial applications.
Uniqueness
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in targeted drug delivery systems .
Propriétés
Formule moléculaire |
C12H26N2O4 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-propylpropanamide |
InChI |
InChI=1S/C12H26N2O4/c1-2-5-14-12(15)3-6-16-8-10-18-11-9-17-7-4-13/h2-11,13H2,1H3,(H,14,15) |
Clé InChI |
AAONBHLIJAKSIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


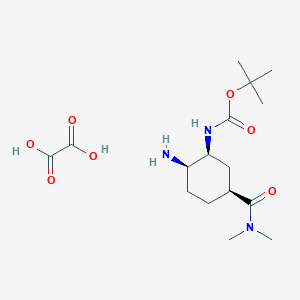
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
